2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOOOWAEUGZAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone core with acetic anhydride or acetyl chloride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone ring and acetamide group undergo oxidation under controlled conditions:
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Mechanistic Insight : Oxidation of the pyridazinone ring selectively targets the α,β-unsaturated ketone system, yielding diols via epoxide intermediates .
Reduction Reactions
Reductive transformations primarily affect the pyridazinone ring and acetamide moiety:
-
Selectivity Note : NaBH₄ preferentially reduces the ketone without affecting the aromatic fluorophenyl group.
Nucleophilic Substitution
The 2-fluorophenyl group participates in substitution reactions:
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Kinetics : The ortho-fluorine exhibits lower reactivity compared to para-substituted analogs due to steric hindrance.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Structural Impact : Hydrolysis of the acetamide group generates a carboxylic acid, enhancing solubility in polar solvents .
Cyclization and Rearrangement
Under thermal or catalytic conditions, the compound forms fused heterocycles:
Comparative Reactivity Table
The table below compares reactivity across structurally related analogs:
| Compound | Oxidation Susceptibility | Reduction Efficiency | Substitution Rate |
|---|---|---|---|
| 2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide | Moderate | High (NaBH₄) | Low (ortho-F) |
| N-(2-chloro-5-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | High | Moderate | Moderate (Cl) |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)-N-(3-methylpyridin-2-yl)acetamide | Low | High | High (para-F) |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development. Research has indicated that related compounds exhibit activities such as:
- Anticancer : Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Pharmacological Studies
Pharmacological investigations focus on the compound's mechanism of action and its interaction with biological systems. Potential areas of study include:
- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Selectivity : Evaluating its selectivity towards various biological targets compared to existing drugs.
Material Science
The unique structure of this compound allows it to be explored in material science applications:
- Organic Electronics : Due to its electronic properties, it may be used in the development of organic semiconductors.
- Photovoltaic Cells : The compound's ability to absorb light could make it suitable for use in solar energy applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally similar pyridazinone derivatives:
Key Observations :
Hypothesized Activity of Target Compound :
- The 3,4-dimethylphenyl group may improve interactions with hydrophobic enzyme pockets.
- The 2-fluorophenylacetamide could mimic natural substrates, enhancing target affinity.
Crystallographic and Spectroscopic Data
- : A dichlorophenylacetamide derivative crystallized in three conformers with distinct dihedral angles (44.5°–77.5°), emphasizing flexibility in the acetamide linkage .
- IR/NMR Trends : Strong C=O stretches (~1660–1714 cm⁻¹) and NH signals (~δ 8–10 ppm) are consistent across analogues, confirming core structural integrity .
Biological Activity
The compound 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide (CAS Number: 1252916-91-8) is a pyridazinone derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₁N₃O₂
- Molecular Weight : 299.37 g/mol
- Structural Features : The compound features a pyridazinone core, which is critical for its biological activity, along with a dimethylphenyl substituent and a fluorophenyl acetamide group.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anticancer agent and its effects on various cellular mechanisms.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyridazinone derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis and affecting cell cycle progression.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Lines Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Induction of apoptosis, G2/M phase arrest |
| SAHA | HepG2 | 17.25 | Histone deacetylase inhibition |
| Compound X | A2780 | 5.00 | Cell cycle arrest at G1 phase |
The mechanisms by which this compound exerts its effects may include:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
- Induction of Apoptosis : Studies demonstrate that the compound can promote apoptosis in cancer cells through intrinsic pathways, evidenced by increased rates of cell death in treated HepG2 cells.
- Cell Cycle Arrest : The compound may induce G2/M phase arrest, preventing cancer cells from progressing through the cell cycle and thus inhibiting proliferation.
Case Studies
A notable study investigated the effects of structurally similar compounds on various cancer cell lines:
- Study Title : "Antitumor Activity of Pyridazinone Derivatives"
- Findings : The study reported that derivatives similar to this compound exhibited significant cytotoxicity against several cancer types, including breast and liver cancers. The mechanism was attributed to both apoptosis induction and modulation of cell cycle checkpoints.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide?
- Methodology : A multi-step synthesis is typically employed. For analogous acetamide derivatives, a common approach involves coupling activated carboxylic acids (e.g., 3,4-dimethylphenylpyridazinone acetic acid) with aryl amines (e.g., 2-fluoroaniline) using carbodiimide coupling agents like EDC·HCl in the presence of triethylamine. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize stoichiometry to minimize side products like unreacted starting materials or dimerization byproducts.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
- NMR : Confirm substituent positions via H and C NMR. For example, the 2-fluorophenyl group shows distinct splitting patterns (e.g., meta-fluorine coupling in aromatic protons) .
- HRMS : Verify molecular weight (expected m/z for : ~352.142).
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : Test in DMSO (stock solutions), methanol, or acetonitrile. For aqueous stability, use buffered solutions (pH 7.4) with <5% organic co-solvent .
- Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and acidic/basic conditions. Monitor via HPLC to identify degradation products (e.g., hydrolysis of the acetamide bond) .
Advanced Research Questions
Q. How do conformational variations in the pyridazinone and aryl rings impact biological activity?
- Structural Analysis : X-ray crystallography of analogous compounds reveals that dihedral angles between the pyridazinone core and aryl substituents (e.g., 54.8–77.5°) influence steric interactions and hydrogen-bonding networks. These angles correlate with binding affinity in enzyme assays .
- SAR Strategy : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) and compare IC values in target assays (e.g., kinase inhibition) .
Q. What strategies resolve contradictions in activity data across different in vitro models?
- Case Study : If conflicting IC values arise in kinase assays, validate assay conditions (e.g., ATP concentration, enzyme isoforms). Use orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics independently .
- Data Interpretation : Cross-reference with computational docking studies to identify binding pose discrepancies caused by protein flexibility or co-crystallized ligand artifacts .
Q. How can crystallography elucidate polymorphic forms of this compound?
- Experimental Design : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Use SC-XRD to determine unit cell parameters and packing motifs. For example, analogous compounds exhibit multiple molecules per asymmetric unit with distinct hydrogen-bonding patterns (e.g., R_2$$^2(10) dimers) .
- Implications : Polymorphs may differ in bioavailability; compare dissolution rates and thermodynamic stability (DSC/TGA) .
Q. What in silico methods predict metabolic pathways and toxicity?
- Tools : Use software like Schrödinger’s MetaSite or GLORYx to identify probable Phase I/II metabolism sites (e.g., oxidation of the pyridazinone ring or fluorophenyl dehalogenation) .
- Validation : Compare predictions with in vitro microsomal stability data (human/rat liver microsomes) and cytotoxicity assays (e.g., HepG2 cell viability) .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) and databases like PubChem. Exclude non-academic sources (e.g., BenchChem) per reliability guidelines.
- Contradictory Evidence : Address discrepancies (e.g., variable bioactivity) by contextualizing experimental conditions (e.g., cell line specificity, assay endpoints) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
